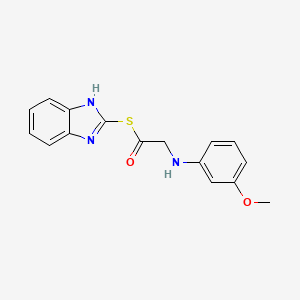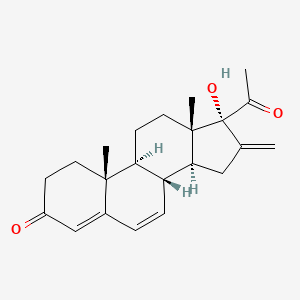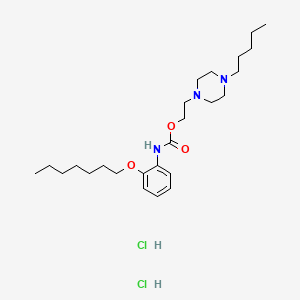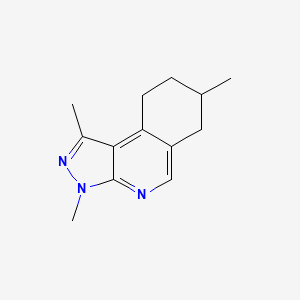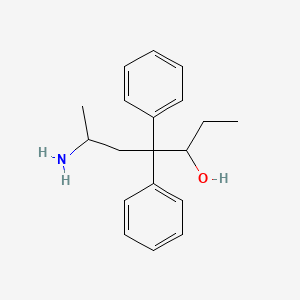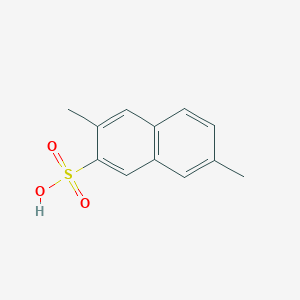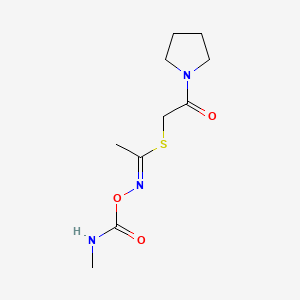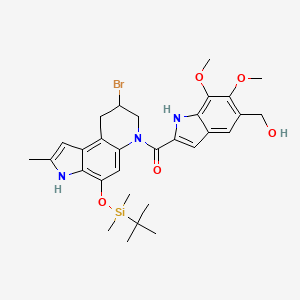
1H-Pyrazole-1-carbothioamide, 2,3-dihydro-5-methyl-3-oxo-2-((4-oxo-phenyl-2-thioxo-5-thiazolidinylidene)methyl)-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-1-carbothioamide, 2,3-dihydro-5-methyl-3-oxo-2-((4-oxo-phenyl-2-thioxo-5-thiazolidinylidene)methyl)-N-phenyl- is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-1-carbothioamide, 2,3-dihydro-5-methyl-3-oxo-2-((4-oxo-phenyl-2-thioxo-5-thiazolidinylidene)methyl)-N-phenyl- typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.
Thiazolidine Ring Formation: Introduction of the thiazolidine ring via cyclization reactions involving thiourea derivatives.
Functional Group Modifications: Introduction of various functional groups through substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole-1-carbothioamide, 2,3-dihydro-5-methyl-3-oxo-2-((4-oxo-phenyl-2-thioxo-5-thiazolidinylidene)methyl)-N-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Addition: Addition of new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-1-carbothioamide, 2,3-dihydro-5-methyl-3-oxo-2-((4-oxo-phenyl-2-thioxo-5-thiazolidinylidene)methyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
DNA Interaction: Interaction with DNA to affect gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1H-Pyrazole-1-carbothioamide, 2,3-dihydro-5-methyl-3-oxo-2-((4-oxo-phenyl-2-thioxo-5-thiazolidinylidene)methyl)-N-phenyl- may include other pyrazole derivatives, thiazolidine derivatives, and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which contribute to its distinct chemical properties and potential applications. Compared to other similar compounds, it may exhibit unique reactivity, bioactivity, and industrial utility.
Propriétés
Numéro CAS |
96911-59-0 |
|---|---|
Formule moléculaire |
C21H18N4O2S3 |
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
5-methyl-3-oxo-2-[(Z)-[3-(4-oxocyclohexa-1,5-dien-1-yl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-N-phenylpyrazole-1-carbothioamide |
InChI |
InChI=1S/C21H18N4O2S3/c1-14-11-19(27)24(25(14)20(28)22-15-5-3-2-4-6-15)13-18-12-23(21(29)30-18)16-7-9-17(26)10-8-16/h2-9,11,13H,10,12H2,1H3,(H,22,28)/b18-13- |
Clé InChI |
BSXLVGKLDTXPTO-AQTBWJFISA-N |
SMILES isomérique |
CC1=CC(=O)N(N1C(=S)NC2=CC=CC=C2)/C=C\3/CN(C(=S)S3)C4=CCC(=O)C=C4 |
SMILES canonique |
CC1=CC(=O)N(N1C(=S)NC2=CC=CC=C2)C=C3CN(C(=S)S3)C4=CCC(=O)C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



